molecular formula C17H32O13 B14640891 (2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane CAS No. 52434-08-9

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane

Cat. No.: B14640891
CAS No.: 52434-08-9
M. Wt: 444.4 g/mol
InChI Key: INIIKXQRAAHIDO-JAGAKDGPSA-N
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Description

The compound (2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane is a complex organic molecule with multiple hydroxyl groups and oxirane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of oxirane rings and the introduction of hydroxyl groups. One common method involves the use of glycosyl donors and acceptors in the presence of a catalyst to form the glycosidic bond. The reaction conditions often require precise temperature control and the use of protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process typically includes the optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The oxirane rings can be reduced to form diols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like tosyl chloride and trifluoromethanesulfonic anhydride are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biochemical effects. The oxirane rings can react with nucleophiles, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
  • 2-methyloxirane
  • oxirane

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and oxirane rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable molecule for research and industrial applications.

Properties

CAS No.

52434-08-9

Molecular Formula

C17H32O13

Molecular Weight

444.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;2-methyloxirane;oxirane

InChI

InChI=1S/C12H22O11.C3H6O.C2H4O/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-3-2-4-3;1-2-3-1/h4-11,13-20H,1-3H2;3H,2H2,1H3;1-2H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-;;/m1../s1

InChI Key

INIIKXQRAAHIDO-JAGAKDGPSA-N

Isomeric SMILES

CC1CO1.C1CO1.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O

Canonical SMILES

CC1CO1.C1CO1.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Origin of Product

United States

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